molecular formula C11H18N2S B1448292 2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine CAS No. 1447964-52-4

2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine

Cat. No.: B1448292
CAS No.: 1447964-52-4
M. Wt: 210.34 g/mol
InChI Key: KZGBDBXGAHPKPE-UHFFFAOYSA-N
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Description

2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine ( 1447964-52-4) is a chemical compound with the molecular formula C11H18N2S and a molecular weight of 210.34 . It features a piperidine ring, a privileged scaffold in medicinal chemistry that is present in more than twenty classes of pharmaceuticals . The integration of the piperidine moiety with a thiophene heterocycle makes this amine a valuable building block for pharmaceutical research and the development of novel bioactive molecules. Piperidine-based compounds are of significant interest in drug discovery, with recent scientific literature highlighting their role in the design of novel small molecules targeting ion channels, such as the Kv1.3 voltage-gated potassium channel, which is a promising target for immunomodulators and the treatment of autoimmune diseases . The structure of this compound suggests potential for exploration in similar therapeutic areas. Researchers can utilize this amine as a key synthetic intermediate for constructing more complex molecular architectures or for probing biological systems. This product is intended for research purposes as a reference standard or synthetic intermediate. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-thiophen-3-ylpiperidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2S/c12-4-7-13-5-1-10(2-6-13)11-3-8-14-9-11/h3,8-10H,1-2,4-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGBDBXGAHPKPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Construction or functionalization of the thiophene ring at the 3-position.
  • Formation or introduction of the piperidine ring substituted at the 4-position with the thiophene moiety.
  • Attachment of the ethan-1-amine side chain at the piperidin-1-yl nitrogen.

This requires careful selection of starting materials, reagents, and reaction conditions to ensure regioselectivity and high yield.

Preparation of the Thiophen-3-yl Intermediate

The thiophene-3-yl fragment is often prepared or functionalized prior to coupling with the piperidine ring.

Key method: Reduction of 3-thiopheneacetic acid to 2-(thiophen-3-yl)ethanol

Parameter Details
Starting material 3-Thiopheneacetic acid
Reducing agent Lithium aluminium hydride (LiAlH4)
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Reaction time 2 to 7 hours
Yield 78% to 99%
Work-up Quenching with ethyl acetate and water, filtration over Celite, drying over sodium sulfate
Product 2-(Thiophen-3-yl)ethanol, pale yellow oil

This reduction is well-documented with high yields and reproducibility under inert atmosphere and Schlenk techniques.

Formation of the Piperidine Ring with Thiophene Substitution

The piperidine ring substituted at the 4-position with thiophene is commonly introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Relevant synthetic steps include:

  • Bromination of thiophene acetonitrile using N-bromosuccinimide (NBS) in solvents like DMF or DMSO.
  • Suzuki-Miyaura cross-coupling of the resulting bromo-thiophene intermediate with substituted phenylboronic acids in the presence of palladium(0) catalysts, potassium carbonate base, and solvents such as toluene or dioxane at 80–100 °C for 6–24 hours.

This approach enables the efficient construction of thiophene-substituted intermediates suitable for further functionalization.

Representative Multi-Step Synthesis Outline

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Reduction of 3-thiopheneacetic acid LiAlH4, THF, 0 °C to RT 78–99 Produces 2-(thiophen-3-yl)ethanol
2 Bromination of thiophene acetonitrile NBS, DMF/DMSO Not specified Generates bromo-thiophene intermediate
3 Suzuki coupling with phenylboronic acid Pd(0) catalyst, K2CO3, toluene/dioxane, 80–100 °C, 6–24 h Not specified Forms thiophene-substituted piperidine precursor
4 Alkylation/amination at piperidine N 2-bromoethan-1-amine or equivalents, base Not specified Introduces ethan-1-amine side chain
5 Purification Chromatography, crystallization - Ensures compound purity and isolation

Research Findings and Notes

  • The reduction of 3-thiopheneacetic acid to 2-(thiophen-3-yl)ethanol is highly efficient and reproducible, with yields up to 99% under controlled conditions.
  • Bromination using NBS is a mild and selective method for functionalizing the thiophene ring at the 3-position, facilitating subsequent cross-coupling.
  • Suzuki coupling is a versatile and widely used method for constructing carbon-carbon bonds between thiophene and piperidine frameworks, offering good yields and functional group tolerance.
  • The introduction of the ethan-1-amine side chain is critical for biological activity and is achieved by standard amination techniques, often requiring protection/deprotection steps to manage reactivity.
  • Alternative synthetic routes may involve condensation reactions and chlorination steps, as reported in related heterocyclic thiophene derivatives synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural analogs, their molecular properties, and distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents Notes
2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine (Target) C₁₁H₁₆N₂S 208.32 Thiophen-3-yl, piperidine core Positional isomer of 2-thienyl analogs; potential for unique binding .
2-[4-(Thiophen-2-yl)piperidin-1-yl]ethan-1-amine C₁₁H₁₆N₂S 208.32 Thiophen-2-yl, piperidine core Positional isomer of target; thiophene orientation alters electronics .
2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-amine C₁₆H₂₀FN₃S 305.41 Piperazine, 4-fluorophenyl, thiophen-2-yl Piperazine core enhances solubility; fluorophenyl adds lipophilicity .
N-Methyl-2-(4-((3-(trifluoromethyl)benzyl)oxy)piperidin-1-yl)ethan-1-amine C₁₆H₂₀F₃N₂O 333.18 Trifluoromethyl benzyl, piperidine core Electron-withdrawing CF₃ group increases metabolic stability .
2-{[(thiophen-3-yl)methyl]sulfanyl}ethan-1-amine C₇H₁₁NS₂ 173.30 Thiophen-3-ylmethyl sulfanyl Lacks piperidine; sulfanyl group introduces polarity .
Key Observations:
  • Core Modifications : Replacing piperidine with piperazine (e.g., ) introduces an additional nitrogen, enhancing hydrogen-bonding capacity and solubility .
  • Functional Group Impact : Trifluoromethyl groups (e.g., ) improve lipophilicity and metabolic stability, while sulfanyl groups () increase polarity .

Biological Activity

2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine is an organic compound characterized by a piperidine ring substituted with a thiophene group. This structural arrangement suggests potential biological activity, particularly in areas such as enzyme modulation, receptor interaction, and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant research findings.

The molecular formula of 2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine is C11H18N2SC_{11}H_{18}N_{2}S with a molecular weight of approximately 210.33 g/mol. The compound features a piperidine ring that is known for its ability to interact with various biological targets.

Target Interaction

The compound is believed to interact with specific enzymes and receptors, modulating their activity. This interaction can lead to:

  • Inhibition or activation of enzyme pathways.
  • Modulation of cell signaling pathways, affecting cellular responses and gene expression.

Research indicates that 2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine may influence:

  • Cellular metabolism : It has been observed to affect metabolic pathways by interacting with key enzymes.
  • Cell function : The compound can alter cell signaling processes, potentially impacting growth and apoptosis.

In Vitro Studies

In laboratory settings, studies have shown that this compound can exhibit significant effects on various cell types:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed mechanisms remain to be elucidated.
  • Anticancer Potential : Investigations into its effects on cancer cell lines indicate possible cytotoxic effects, warranting further exploration into its therapeutic applications.

Case Studies

A few notable studies include:

  • Study on Enzyme Interaction : Research demonstrated that the compound could inhibit specific enzymes involved in metabolic processes, suggesting a role in drug metabolism and detoxification pathways.
Study FocusFindingsImplications
Enzyme InhibitionSignificant inhibition of metabolic enzymesPotential use in drug metabolism studies
Anticancer ActivityInduced apoptosis in cancer cell linesPossible development as an anticancer agent

Pharmacokinetics

The pharmacokinetic profile of 2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine remains under investigation. However, it is crucial to consider factors such as:

  • Stability : The compound's stability under various conditions influences its biological activity.
  • Bioavailability : Understanding how the compound is absorbed and metabolized in biological systems will inform its therapeutic potential.

Q & A

Q. What are the optimal synthetic routes for 2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves coupling thiophene derivatives with piperidine scaffolds. A two-step approach is recommended:

Piperidine-thiophene coupling : Use Buchwald-Hartwig amination or nucleophilic substitution to attach the thiophen-3-yl group to the piperidine ring. Catalysts like Pd(OAc)₂ or CuI in DMF at 80–100°C yield intermediates with >70% efficiency .

Ethylamine functionalization : React the intermediate with 2-bromoethylamine hydrobromide under basic conditions (K₂CO₃ in acetonitrile) at reflux.

Q. Optimization Strategies :

  • Vary solvent polarity (DMF vs. THF) to assess reaction kinetics.
  • Use DOE (Design of Experiments) to optimize temperature, catalyst loading, and stoichiometry.
  • Monitor purity via TLC/HPLC and characterize intermediates via 1^1H NMR .

Table 1 : Hypothetical Synthesis Yield Comparison

MethodCatalystSolventTemp (°C)Yield (%)
Buchwald-HartwigPd(OAc)₂DMF9075
Nucleophilic SubstitutionCuITHF8068

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • 1^1H/13^13C NMR : Focus on piperidine ring protons (δ 2.5–3.5 ppm) and thiophene aromatic protons (δ 6.8–7.2 ppm). Compare with PubChem data for analogous piperidine-thiophene derivatives .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 237.12 (calculated for C₁₁H₁₆N₂S).
  • HPLC-PDA : Use a C18 column (ACN:H₂O, 70:30) to assess purity (>95%). Retention time ~8.2 min .

Q. Key Challenges :

  • Differentiate regioisomers (e.g., thiophen-2-yl vs. thiophen-3-yl) via NOESY or COSY .

Q. What safety protocols should be followed given limited toxicity data for this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for synthesis .
  • Toxicity Inference : Assume hazards similar to structurally related amines (e.g., 1-(piperidin-1-yl)propan-2-amine):
    • Potential skin/eye irritant (H315, H319).
    • Handle as a suspected respiratory toxin (H335) .
  • Waste Disposal : Neutralize with dilute HCl before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of piperidine-thiophene derivatives?

Methodological Answer:

  • Meta-Analysis : Systematically review studies (e.g., kinase inhibition vs. GPCR antagonism) to identify assay-specific variables (e.g., cell line, IC₅₀ calculation methods) .
  • Experimental Replication :
    • Standardize assay conditions (e.g., ATP concentration in kinase assays).
    • Use isothermal titration calorimetry (ITC) to validate binding affinities .

Case Study :
If Compound X shows conflicting cytotoxicity (IC₅₀ = 10 μM in HeLa vs. 50 μM in MCF-7):

  • Test under uniform hypoxia conditions (5% O₂) to control for metabolic variability.
  • Validate via RNA-seq to identify differential target expression .

Q. What in silico strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to dopamine D₂ receptors (PDB: 6CM4). Prioritize poses with hydrogen bonds to Asp114 and hydrophobic interactions with Phe389 .
  • QSAR Modeling : Train a model using descriptors like logP, polar surface area, and H-bond donors. Validate with experimental IC₅₀ data from PubChem .

Table 2 : Hypothetical Docking Scores vs. Experimental Activity

TargetDocking Score (kcal/mol)Experimental IC₅₀ (μM)
Dopamine D₂ Receptor-9.20.8
Serotonin 5-HT₂A-8.52.1

Q. How can the environmental fate of this compound be evaluated given limited ecotoxicological data?

Methodological Answer:

  • Read-Across Approach : Use data from structurally similar compounds (e.g., 1-ethyl-N-phenylpiperidin-4-amine):
    • Persistence : Estimate half-life in soil (t₁/₂ = 30–60 days) via QSAR models .
    • Bioaccumulation : Predict BCF (Bioaccumulation Factor) < 100 using EPI Suite .
  • Microcosm Studies : Expose aquatic models (Daphnia magna) to 0.1–10 mg/L and monitor mortality/behavior .

Theoretical Framework Integration
All research should align with conceptual frameworks, such as ligand-receptor interaction theories or QSAR principles, to ensure hypothesis-driven experimentation . For example, docking studies should test specific hypotheses about steric hindrance effects on binding affinity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine
Reactant of Route 2
2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.